N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
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Overview
Description
N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a heterocyclic compound that features a bipyridine core with methyl and amine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-2-pyridylamine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control temperature, pressure, and reaction time, optimizing the synthesis for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield fully saturated bipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include N-oxide derivatives, fully saturated bipyridine compounds, and various substituted bipyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the methyl and amine substituents.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
6,6’-Dimethyl-2,2’-bipyridine: Another related compound with methyl groups at the 6-position.
Uniqueness
N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
N,6-dimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-9-10(6-7-12(13-2)15-9)11-5-3-4-8-14-11/h6-7H,3-5,8H2,1-2H3,(H,13,15) |
InChI Key |
TYLFNTCAJWNGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C2=NCCCC2 |
Origin of Product |
United States |
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